molecular formula C17H18N4OS2 B2413350 2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 1323539-79-2

2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide

Cat. No. B2413350
CAS RN: 1323539-79-2
M. Wt: 358.48
InChI Key: SOAIFXXJGNCQDZ-UHFFFAOYSA-N
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Description

2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C17H18N4OS2 and its molecular weight is 358.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Drug Discovery

Compounds similar to "2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide" are extensively researched for their potential in drug discovery. For instance, the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors highlight the importance of such compounds in therapeutic applications. These inhibitors are studied for their potential to attenuate the growth of human lymphoma B cells in vitro and in mouse xenograft models, demonstrating the significance of chemical synthesis in developing potential therapeutic agents (Shukla et al., 2012).

Antimicrobial Activities

The antimicrobial activities of newly synthesized compounds, derived from the thiazole and thiophene moieties, are of significant interest. Research into new approaches for the synthesis of thiazoles and their fused derivatives with antimicrobial activities provides insights into how these compounds can be used against bacterial and fungal isolates, highlighting their potential in addressing antimicrobial resistance (Wardkhan et al., 2008).

Antitumor and Anticancer Applications

The development of novel synthetic pathways for compounds incorporating thiazole and thiophene moieties has led to the evaluation of their antitumor activities. Studies on novel synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from similar precursors demonstrate the diversity of synthetic products and their potential high inhibitory effects on various cancer cell lines (Shams et al., 2010).

Antioxidant Activity

Compounds with pyrazole-acetamide derivatives have been synthesized and characterized for their antioxidant activity. The study of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide demonstrates how variations in the chemical structure can influence the self-assembly process and the antioxidant properties of these compounds, offering potential benefits for medicinal chemistry and drug design (Chkirate et al., 2019).

Synthesis Methodologies

Research into convenient synthesis methodologies for related compounds emphasizes the importance of chemical synthesis in creating novel heterocyclic compounds with potential biological activities. The synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives showcases the creativity in synthetic chemistry to produce compounds with varied biological functions (Mohamed, 2014).

properties

IUPAC Name

2-[2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-(2-thiophen-2-ylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS2/c1-12-4-6-18-15(9-12)21-17-20-13(11-24-17)10-16(22)19-7-5-14-3-2-8-23-14/h2-4,6,8-9,11H,5,7,10H2,1H3,(H,19,22)(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAIFXXJGNCQDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NC(=CS2)CC(=O)NCCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide

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